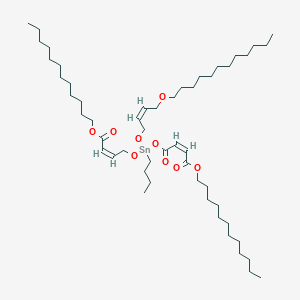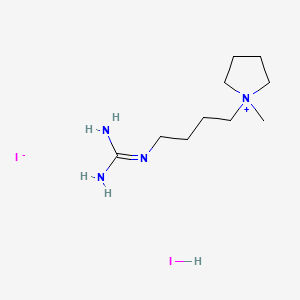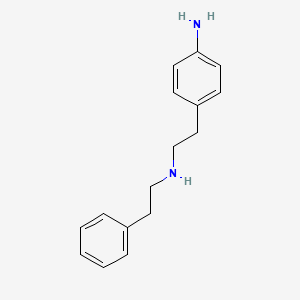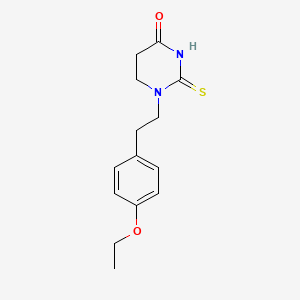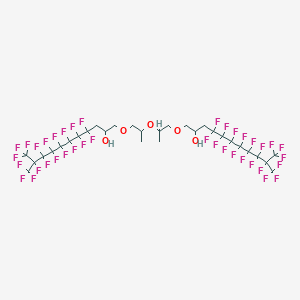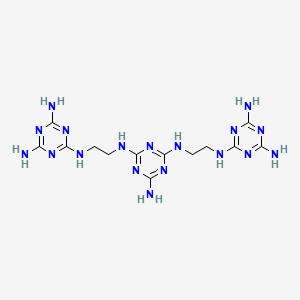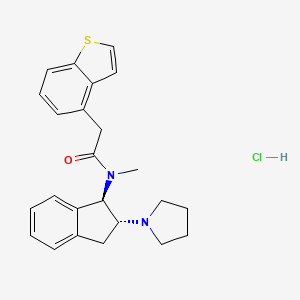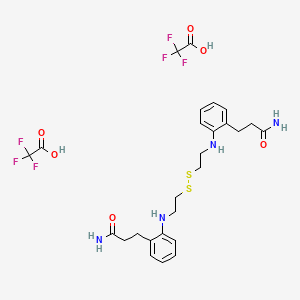
Benzaldehyde, 4-octyl-, ((4-propylphenyl)methylene)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 4-octyl-, ((4-propylphenyl)methylene)hydrazone is a chemical compound with the molecular formula C25H34N2 and a molecular weight of 362.56 g/mol . This compound belongs to the class of hydrazones, which are characterized by the presence of the functional group -NHN=CH-. Hydrazones are widely studied due to their diverse pharmacological properties and ease of synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrazones typically involves the condensation reaction between an aldehyde or ketone and a hydrazine derivative. For Benzaldehyde, 4-octyl-, ((4-propylphenyl)methylene)hydrazone, the reaction involves the condensation of 4-octylbenzaldehyde with ((4-propylphenyl)methylene)hydrazine . The reaction is usually carried out in an organic solvent such as methanol or ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of hydrazones often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, mechanochemical methods, which involve grinding the reactants together without the use of solvents, have been explored for the synthesis of hydrazones .
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-octyl-, ((4-propylphenyl)methylene)hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone to the corresponding amine.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted hydrazones.
Scientific Research Applications
Benzaldehyde, 4-octyl-, ((4-propylphenyl)methylene)hydrazone has several applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its cytotoxic effects against cancer cells.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-octyl-, ((4-propylphenyl)methylene)hydrazone involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can interfere with the function of metalloproteins and enzymes. Additionally, the compound can undergo redox reactions, generating reactive oxygen species that can induce cellular damage .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde hydrazone: A simpler hydrazone with similar reactivity but different biological properties.
4-Octylbenzaldehyde hydrazone: Similar structure but lacks the propylphenyl group, leading to different chemical and biological properties.
((4-Propylphenyl)methylene)hydrazone: Similar structure but lacks the octyl group, affecting its solubility and reactivity.
Uniqueness
Benzaldehyde, 4-octyl-, ((4-propylphenyl)methylene)hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both octyl and propylphenyl groups enhances its lipophilicity and potential interactions with biological membranes .
Properties
CAS No. |
72010-29-8 |
|---|---|
Molecular Formula |
C25H36N2 |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
N-[(E)-(4-octylphenyl)methylideneamino]-1-(4-propylphenyl)methanamine |
InChI |
InChI=1S/C25H36N2/c1-3-5-6-7-8-9-11-23-14-18-25(19-15-23)21-27-26-20-24-16-12-22(10-4-2)13-17-24/h12-19,21,26H,3-11,20H2,1-2H3/b27-21+ |
InChI Key |
OTUQHPCOTMDXFW-SZXQPVLSSA-N |
Isomeric SMILES |
CCCCCCCCC1=CC=C(C=C1)/C=N/NCC2=CC=C(C=C2)CCC |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C=NNCC2=CC=C(C=C2)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


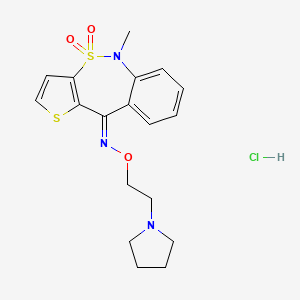
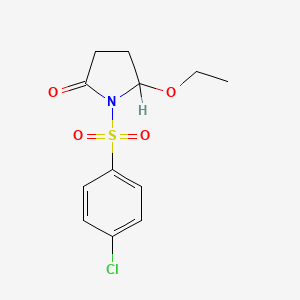
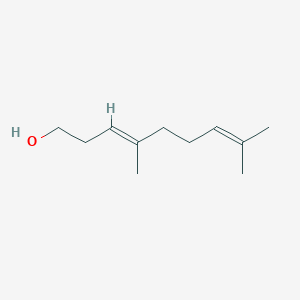
![N-[2-(benzenesulfonamido)-4,5-dimethylphenyl]benzenesulfonamide](/img/structure/B12724338.png)
![N-methyl-N-(114C)methyl-2-[3-[(1R)-1-pyridin-2-ylethyl]-1-benzothiophen-2-yl]ethanamine](/img/structure/B12724341.png)
